144410-00-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

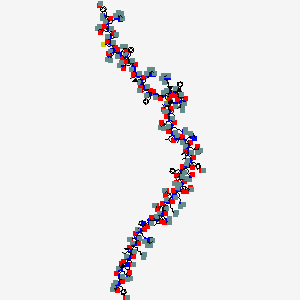

The compound with the Chemical Abstracts Service number 144410-00-4 is known as (Gln22)-Amyloid β-Protein (1-40) trifluoroacetate salt. This compound is a Dutch mutation (E22Q) of amyloid β-peptide, which aggregates more readily than the wild-type peptide. The resulting fibrils show increased neurotoxicity .

科学研究应用

(Gln22)-Amyloid β-Protein (1-40) is widely used in scientific research to study the mechanisms of amyloid aggregation and its role in neurodegenerative diseases. It serves as a model peptide for investigating the molecular basis of Alzheimer’s disease and for screening potential therapeutic agents that can inhibit amyloid aggregation .

In addition to its use in neurodegenerative disease research, (Gln22)-Amyloid β-Protein (1-40) is employed in studies of protein misfolding, peptide aggregation, and the development of diagnostic tools for amyloid-related conditions .

作用机制

Target of Action

The primary target of (Gln22)-Amyloid β-Protein (1-40) is the Amyloid-β . Amyloid-β is a peptide that plays a crucial role in neural health, but in certain conditions, it can aggregate and form plaques that are associated with neurodegenerative diseases .

Mode of Action

(Gln22)-Amyloid β-Protein (1-40) is a Dutch mutation (E22Q) of amyloid β-peptide . This mutation causes the peptide to aggregate more readily than the wild-type peptide . The interaction of this compound with its target results in the formation of fibrils, which show increased neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by (Gln22)-Amyloid β-Protein (1-40) is the amyloidogenic pathway, which leads to the formation of amyloid-β plaques . The aggregation of this mutated peptide can disrupt normal cellular processes, leading to neuronal damage and death .

Result of Action

The primary result of the action of (Gln22)-Amyloid β-Protein (1-40) is increased neurotoxicity . Specifically, the mutant peptide E22Q could induce apoptosis of brain endothelial cells at a concentration of 25 μm . The wild-type aβ 1-40 and the italian mutant e22k had no significant effect on apoptosis .

生化分析

Cellular Effects

The (Gln22)-Amyloid β-Protein (1-40) has been shown to have significant effects on various types of cells. For instance, at a concentration of 25 μm, this mutant peptide could induce apoptosis of brain endothelial cells . The wild-type Aβ 1-40 and the Italian mutant E22K had no significant effect on apoptosis .

Molecular Mechanism

The molecular mechanism of action of (Gln22)-Amyloid β-Protein (1-40) involves its ability to aggregate more readily than the wild-type peptide . The resulting fibrils show increased neurotoxicity

准备方法

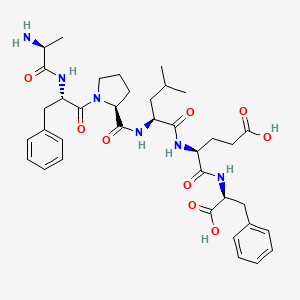

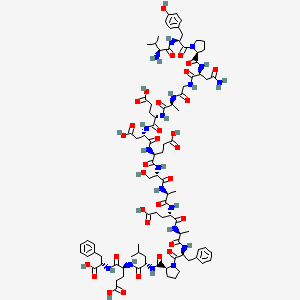

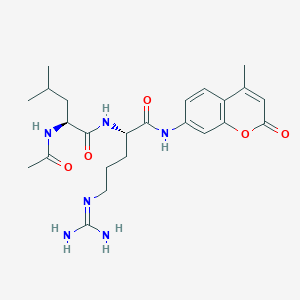

Synthetic Routes and Reaction Conditions: The synthesis of (Gln22)-Amyloid β-Protein (1-40) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of (Gln22)-Amyloid β-Protein (1-40) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反应分析

Types of Reactions: (Gln22)-Amyloid β-Protein (1-40) primarily undergoes aggregation reactions, leading to the formation of amyloid fibrils. These fibrils are associated with neurotoxicity and are a hallmark of neurodegenerative diseases such as Alzheimer’s disease.

Common Reagents and Conditions: The aggregation of (Gln22)-Amyloid β-Protein (1-40) can be induced under physiological conditions, such as neutral pH and the presence of metal ions like zinc and copper. These conditions promote the misfolding and aggregation of the peptide.

Major Products Formed: The major products formed from the aggregation of (Gln22)-Amyloid β-Protein (1-40) are amyloid fibrils. These fibrils are insoluble and can form plaques in the brain, contributing to the pathology of neurodegenerative diseases.

相似化合物的比较

Similar Compounds:

- Wild-type Amyloid β-Protein (1-40)

- Italian mutant Amyloid β-Protein (1-40) (E22K)

- Other amyloidogenic peptides

Uniqueness: (Gln22)-Amyloid β-Protein (1-40) is unique due to its increased propensity to aggregate compared to the wild-type and other mutants like E22K. This makes it particularly useful for studying the mechanisms of amyloid aggregation and for developing therapeutic strategies targeting amyloid fibrils.

属性

CAS 编号 |

144410-00-4 |

|---|---|

分子量 |

4328.88 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)

![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B612775.png)